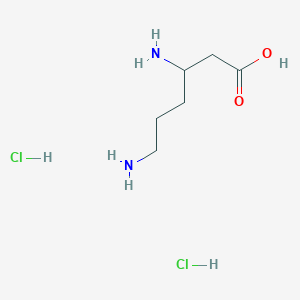
3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of azetidine and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the piperidine structure. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine and piperidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with target molecules, thereby modulating their activity . This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidines: Compounds with a six-membered ring structure, piperidines are widely used in pharmaceuticals and agrochemicals.
Uniqueness
3-(3-Aminoazetidin-1-yl)-1-ethylpiperidin-2-one is unique due to its combination of azetidine and piperidine rings, which imparts distinct reactivity and biological activity. This dual-ring structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields.
Propriétés
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1-ethylpiperidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.4C2HF3O2/c1-2-12-5-3-4-9(10(12)14)13-6-8(11)7-13;4*3-2(4,5)1(6)7/h8-9H,2-7,11H2,1H3;4*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSANTSIHNOEYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F12N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2709632.png)



![Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid](/img/structure/B2709641.png)
![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)
![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2709644.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2709646.png)
![2,3-dimethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2709647.png)
![3-fluoro-4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2709649.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}urea](/img/structure/B2709652.png)
